1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of phenylpropanone, featuring a chloromethyl group and a methylthio group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one typically involves the chloromethylation of a methylthio-substituted phenylpropanone. The reaction conditions often include the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its reactive functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one depends on its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The methylthio group may also contribute to its biological activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one
- 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one
- 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one
Uniqueness
1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the chloromethyl and methylthio groups on the phenyl ring. This unique arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-6-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-9(13)11-8(7-12)5-4-6-10(11)14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
CHCONTBAWPFRDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1SC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.